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molecular formula C8H16O2 B133615 1,4-Cyclohexanedimethanol CAS No. 3236-48-4

1,4-Cyclohexanedimethanol

Cat. No. B133615
M. Wt: 144.21 g/mol
InChI Key: YIMQCDZDWXUDCA-UHFFFAOYSA-N
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Patent
US07388061B2

Procedure details

To 0.03 mol 1,4-dihydroxymethylcyclohexane were added 30 ml tetrahydrofuran and 0.09 mol pyridine, then added 0.075 mol benzoyl chloride with stirring. The reaction was heated refluxing for 4 hours, cooled and added 20 ml saturated saline. The reaction mixture was extracted with ethyl acetate, and the extract was dried over anhydrous sodium sulfate, filtered. After removing solvent, the crude was purified by recrystallization from ethyl acetate and petroleum ether (2:1 v/v) to give 1,4-di(benzoyloxymethyl)cyclohexane as a white solid. The yield was 95%, and m.p. was 111-113° C.
Quantity
0.03 mol
Type
reactant
Reaction Step One
Quantity
0.09 mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0.075 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]1[CH2:8][CH2:7][CH:6]([CH2:9][OH:10])[CH2:5][CH2:4]1.N1C=C[CH:14]=[CH:13][CH:12]=1.[C:17](Cl)(=[O:24])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.[O:26]1[CH2:30][CH2:29][CH2:28][CH2:27]1>>[C:17]([O:1][CH2:2][CH:3]1[CH2:8][CH2:7][CH:6]([CH2:9][O:10][C:30](=[O:26])[C:29]2[CH:14]=[CH:13][CH:12]=[CH:27][CH:28]=2)[CH2:5][CH2:4]1)(=[O:24])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1

Inputs

Step One
Name
Quantity
0.03 mol
Type
reactant
Smiles
OCC1CCC(CC1)CO
Name
Quantity
0.09 mol
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
30 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0.075 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
refluxing for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
added 20 ml saturated saline
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
After removing solvent
CUSTOM
Type
CUSTOM
Details
the crude was purified by recrystallization from ethyl acetate and petroleum ether (2:1 v/v)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OCC1CCC(CC1)COC(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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